7-Methylhexadecane

Description

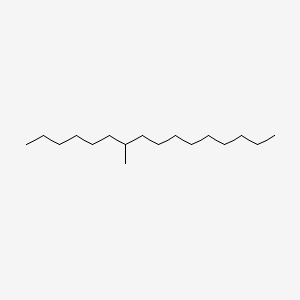

Structure

3D Structure

Properties

IUPAC Name |

7-methylhexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-4-6-8-10-11-12-14-16-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSSYSIMDTFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303513 | |

| Record name | 7-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26730-20-1 | |

| Record name | Hexadecane, 7-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 7 Methylhexadecane

Chemical Synthesis Approaches

Grignard Reactions for Substituted Alkanes and their Precursors

Grignard reactions are a fundamental tool for creating carbon-carbon bonds, making them highly suitable for the synthesis of branched alkanes such as 7-methylhexadecane. cerritos.edunumberanalytics.com This method typically involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic compound like a ketone or aldehyde. numberanalytics.comlibretexts.org

A general strategy for synthesizing branched alkanes involves the creation of a tertiary alcohol as a precursor. plymouth.ac.uk This is achieved by reacting a suitable Grignard reagent with a ketone. For the synthesis of a related compound, 5-ethyl-7-methylhexadecane, a Grignard reaction was employed to produce a tertiary alcohol, which was then further processed. plymouth.ac.uk The reaction involves adding an alkyl or aryl halide to magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran, which stabilizes the resulting organomagnesium compound. cerritos.edugelest.com

The versatility of the Grignard reaction allows for the synthesis of a wide array of substituted alkanes. For instance, the reaction of a Grignard reagent with an ester can lead to the formation of a tertiary alcohol, which is a key intermediate in alkane synthesis. libretexts.orgplymouth.ac.uk However, it's important to note that Grignard reagents are sensitive to protic solvents (like water) and functional groups with acidic protons. cerritos.edu In cases where the starting material contains a functional group that would interfere with the Grignard reagent, a protecting group strategy is often employed. masterorganicchemistry.com

Catalytic Hydrogenation and Dehydration in Branched Alkane Synthesis

Following the formation of a tertiary alcohol via a Grignard reaction, a two-step process of dehydration and catalytic hydrogenation is commonly used to yield the final branched alkane. plymouth.ac.uk

Dehydration: The tertiary alcohol is dehydrated to form an alkene. This elimination reaction typically involves treating the alcohol with an acid catalyst, such as phosphoric acid. plymouth.ac.uk The result is a mixture of alkene isomers.

Catalytic Hydrogenation: The newly formed alkene is then subjected to catalytic hydrogenation to saturate the carbon-carbon double bond, producing the desired alkane. cutm.ac.in This process involves passing dihydrogen gas over the alkene in the presence of a metal catalyst. cutm.ac.in Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). plymouth.ac.ukcutm.ac.in While platinum and palladium are effective at room temperature, nickel catalysts often require higher temperatures and pressures. cutm.ac.in This hydrogenation step is crucial for converting unsaturated hydrocarbons into stable, saturated alkanes. The choice of catalyst can be important for selectivity, especially when other functional groups are present in the molecule. For example, using diphenylsulfide as a catalyst poison with Pd/C can selectively reduce alkenes without affecting other reducible groups. organic-chemistry.org

A summary of catalysts and conditions for hydrogenation is presented below:

| Catalyst | Conditions | Substrate | Outcome | Reference |

| Pd/C | H₂ | Alkenes | Saturated Alkanes | plymouth.ac.uk |

| Raney Ni, Pt, or Pd | Dihydrogen gas | Alkenes/Alkynes | Alkanes | cutm.ac.in |

| Pd(OAc)₂ and charcoal | Methanol | Alkenes/Alkynes | Saturated Hydrocarbons | organic-chemistry.org |

| Pd/P(t-Bu)₃ | Transfer hydrogenation | Alkenes | Saturated Derivatives | organic-chemistry.org |

Fischer-Tropsch Synthesis and Alkane Isomerization for Fuel Components

Fischer-Tropsch synthesis (FTS) is a significant industrial process that converts a mixture of carbon monoxide and hydrogen (syngas) into a wide range of hydrocarbons, including branched alkanes. researchgate.netmdpi.com This process is a key technology for producing liquid fuels from sources like natural gas, coal, and biomass. mdpi.comacs.org The reaction is catalyzed by metals such as iron (Fe) and cobalt (Co). researchgate.netosti.gov

The product distribution of FTS includes n-alkanes, branched alkanes, alkenes, and alcohols. researchgate.net While the primary products are often linear alkanes, branched isomers like this compound can also be formed. acs.org The formation of these isomers is influenced by the catalyst type and reaction conditions. For instance, cobalt-based catalysts are known to produce a range of hydrocarbons. osti.gov

The output of an FTS process can be further refined through processes like hydrocracking and isomerization to increase the yield of desired fuel components. osti.gov For example, long-chain paraffin (B1166041) waxes produced during FTS can be mildly hydrocracked to produce diesel fuel. osti.gov Analysis of the liquid hydrocarbons from FTS has identified various methyl-branched alkanes, including this compound and 7-methylheptadecane. acs.org

Stereoselective Synthesis of Branched Alkanes

The synthesis of specific stereoisomers of branched alkanes is important for applications where chirality is a key factor, such as in the study of insect pheromones. Achieving stereoselectivity in the synthesis of a molecule like this compound requires precise control over the formation of the chiral center.

While the general synthetic routes like Grignard reactions followed by hydrogenation produce a racemic mixture of stereoisomers, more advanced methods are needed for stereocontrol. plymouth.ac.uk Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. For instance, asymmetric hydrogenation of alkenes using chiral rhodium or iridium complexes can produce chiral alkanes with high enantioselectivity. organic-chemistry.org Another approach involves the stereoselective reduction of a precursor ketone.

The synthesis of specific stereoisomers of related compounds has been documented. For example, a stereoselective synthesis of 7-dihydro-trioxacarcinoside B, a branched sugar, involved a highly stereoselective epoxidation followed by a regio- and stereoselective opening of the epoxide. nih.gov Although not directly applied to this compound in the provided context, such methodologies highlight the potential for creating specific stereoisomers of branched alkanes.

Biosynthetic Pathways and Microbial Production

Hydrocarbon Biosynthesis in Microorganisms

Certain microorganisms are capable of producing a variety of hydrocarbons, including branched alkanes. unl.pt Cyanobacteria, in particular, are known for their ability to synthesize monomethyl-branched alkanes. unl.pt

Specifically, many species of cyanobacteria produce significant quantities of 7- and 8-methylheptadecanes. unl.pt These compounds are often found in a roughly 1:1 ratio. unl.pt The hydrocarbon fraction in these organisms is typically dominated by n-heptadecane, but the branched isomers are a characteristic feature. unl.pt For example, the soil cyanobacterium Microcoleus vaginatus has been found to contain a complex mixture of over 60 branched alkanes, with 6- and 7-methylheptadecanes being prominent. unl.pt Similarly, the filamentous cyanobacterium Calothrix scopulorum synthesizes a range of mono-, di-, and trimethylheptadecanes. unl.pt

The biosynthesis of these branched alkanes is believed to start from fatty acids. In the case of this compound's precursor, the biosynthesis of capnine (B1220359) (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) in certain bacteria involves the condensation of cysteate with 13-methyl-myristoyl-CoA. illinois.edu This indicates that microorganisms possess the enzymatic machinery to introduce methyl branches at specific positions along a fatty acid chain. The enzymes involved in the biosynthesis of these sulfonolipids, such as cysteate synthase and cysteate fatty acyltransferase, have been identified and characterized. illinois.edunih.gov

The presence of specific branched alkanes like this compound and its isomers in environmental samples can serve as biomarkers for cyanobacterial input into sedimentary organic matter. unl.pt

Specificity of Branched Alkane Production in Cyanobacteria and Other Microbes

The production of branched-chain alkanes, including this compound, is a known characteristic of certain microbial species, with cyanobacteria being prominent examples. These compounds serve as important biomarkers for identifying cyanobacterial contributions to sedimentary organic matter. unl.pt

A notable specificity in the production of methylated alkanes has been observed across different cyanobacterial genera. For instance, many aerobic photosynthetic cyanobacteria are recognized for their ability to synthesize 7- and 8-methylheptadecanes, often in a roughly 1:1 ratio. unl.pt More specifically, traces of this compound, constituting less than 1% of the total hydrocarbon profile, have been identified in all strains of the cyanobacterium Nodularia that were studied. nih.gov This genus is also known to produce a variety of other monomethylated and dimethylated alkanes. nih.gov

Beyond single-organism studies, this compound and its isomers, such as 8-methylhexadecane, have been detected in complex microbial communities. For example, these compounds are found in hypersaline microbial mats dominated by cyanobacteria like Microcoleus. redalyc.org Their presence has also been confirmed in gypsum-hosted endoevaporitic microbial mats, where the synthesis of 8-methylhexadecane was noted in the anoxic layers of the mat. nih.govnih.gov

The distribution of branched alkanes is not uniform among all cyanobacteria. Studies have shown that branched-chain alkanes are found predominantly in filamentous species, while they are rare in unicellular ones, suggesting a phylogenetic link to hydrocarbon production profiles. plos.org The soil cyanobacterium Microcoleus vaginatus has a hydrocarbon fraction containing over 60 different branched alkanes, with 6- and 7-methylheptadecanes being the main components. unl.pt Similarly, the filamentous cyanobacterium Calothrix scopulorum is capable of producing a complex mixture of mono-, di-, and trimethylheptadecanes. unl.pt

The following table summarizes the microbial sources known to produce methylated alkanes, including this compound.

| Microorganism/Community | Branched Alkanes Produced | Reference |

|---|---|---|

| Nodularia spp. | This compound (traces), 7-methylheptadecane, 6-methylheptadecane, 7,11-dimethylheptadecane | nih.gov |

| Microcoleus-dominated mats | 8-methylhexadecane | redalyc.org |

| Gypsum microbial mats | 8-methylhexadecane | nih.govnih.gov |

| Aerobic photosynthetic cyanobacteria | 7- and 8-methylheptadecanes | unl.pt |

| Microcoleus vaginatus | Mainly 6- and 7-methylheptadecanes | unl.pt |

| Calothrix scopulorum | Mono-, di-, and trimethylheptadecanes | unl.pt |

Enzymatic Mechanisms for Alkane Branching

The biosynthesis of alkanes in cyanobacteria is predominantly a two-step process catalyzed by a pair of key enzymes: acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde-deformylating oxygenase (ADO). frontiersin.orgnih.gov This pathway converts fatty acyl-ACPs, which are intermediates in fatty acid synthesis, into alkanes. oup.com

The process begins with AAR, which reduces a fatty acyl-ACP to a corresponding fatty aldehyde. sdu.edu.cn Subsequently, ADO, a non-heme di-iron oxygenase, catalyzes the conversion of this fatty aldehyde into an alkane with one less carbon atom, releasing the terminal carbon as formate. sdu.edu.cnfrontiersin.org Therefore, the production of this compound (a C17 hydrocarbon, including the methyl branch) would originate from a C18 methylated fatty aldehyde, which in turn is derived from a C18 methylated fatty acyl-ACP.

The crucial step for producing a branched alkane like this compound is the formation of the methylated fatty acid precursor. The branching is not introduced by the AAR/ADO system itself but occurs earlier in the fatty acid metabolism. Evidence suggests that the methyl group is often supplied by a methyl donor. For the closely related 7- and 8-methylheptadecanes, it has been shown that the methyl group is derived from the amino acid methionine, indicating the action of a methyltransferase enzyme that adds a methyl group to a double bond in an unsaturated fatty acid precursor, such as 11-octadecenoic acid. frontiersin.org

The generation of the necessary branched precursors can also be influenced by other enzymatic systems. For instance, the introduction of the branched-chain α-ketoacid dehydrogenase complex from Bacillus subtilis into E. coli can manipulate the fatty acid pool to favor the synthesis of branched alkanes. frontiersin.org

The substrate specificity of the AAR and ADO enzymes plays a role in the final alkane profile. AAR enzymes from different cyanobacterial species exhibit varying specificities for the chain length of the fatty acyl-ACP substrate. nih.gov In contrast, ADO generally shows low substrate specificity and can process a variety of fatty aldehydes. nih.gov This implies that the selective production of a specific branched alkane is primarily controlled by the availability of the corresponding branched fatty acid precursor and the substrate preference of the particular AAR enzyme present in the organism. nih.gov

Analytical Methodologies for the Characterization and Detection of 7 Methylhexadecane

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. khanacademy.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. khanacademy.org

Gas Chromatography (GC) Applications in Hydrocarbon Analysis

Gas chromatography (GC) is a powerful method for separating volatile compounds like hydrocarbons. ncat.edu The separation is governed by the compound's boiling point and its interaction with the stationary phase. libretexts.org Generally, compounds with lower boiling points elute from the column first. libretexts.org In a typical GC setup, an inert carrier gas, such as helium or nitrogen, transports the sample through a heated column containing the stationary phase. ncat.edulibretexts.org

GC is widely used for the analysis of aliphatic hydrocarbons. For instance, in the analysis of aviation fuels, GC-MS is employed to identify various hydrocarbons, including 7-methylhexadecane. ncat.edu The technique has also been utilized in the study of volatile compounds in food products, such as the Chinese mitten crab, where this compound was identified as one of the constituents. jfda-online.com Furthermore, GC analysis has been applied to environmental samples, like those from hydraulic fracturing produced water, to characterize the organic compounds present, which include this compound. rsc.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex mixtures containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. This technique utilizes two columns with different stationary phases, providing a more detailed "fingerprint" of the sample. GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) has proven effective for the speciation and semi-quantification of hydrocarbon classes in crude oil without extensive sample preparation. researchgate.net This advanced method provides increased confidence in the identification of branched alkanes like this compound. hubspot.net In a study of petrochemicals, this compound was among the aliphatic hydrocarbons identified using GC×GC-TOFMS. researchgate.netresearchgate.net

Influence of Stationary Phases on this compound Separation

The choice of stationary phase in gas chromatography is critical as it directly influences the separation selectivity. libretexts.orgbiotage.com Stationary phases are characterized by their polarity, and a wide range of polarities are available to optimize the separation of different compound classes. libretexts.org For hydrocarbon analysis, nonpolar stationary phases are commonly used. The retention of a hydrocarbon on a particular stationary phase is influenced by van der Waals dispersion forces. chemguide.co.uk

In the case of branched alkanes like this compound, the separation from other isomers and n-alkanes depends on the subtle differences in their interactions with the stationary phase. For complex polyolefin separations, porous graphitic carbon (PGC) has emerged as a superior stationary phase compared to traditional silica-based materials due to the dominant role of adsorptive forces. rsc.org The chemical structure of the solvent used as the mobile phase also plays a significant role in the adsorption-desorption behavior of the hydrocarbon molecules on the stationary phase. rsc.org The retention of hydrocarbons can also be influenced by the film thickness of the stationary phase in capillary columns. vurup.sk

High-Performance Liquid Chromatography (HPLC) in Related Hydrocarbon Analysis

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to hydrocarbon analysis, particularly for less volatile or thermally sensitive compounds. mdpi.compsu.edu Unlike GC, HPLC separations occur at lower temperatures, reducing the risk of sample degradation. mdpi.com The technique involves a liquid mobile phase that carries the sample through a column packed with a stationary phase. dgk-ev.de

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of non-polar compounds like hydrocarbons. chemguide.co.uk In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 hydrocarbon chains), and a polar mobile phase is used. chemguide.co.uknih.gov Non-polar compounds, such as this compound, will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column compared to polar compounds. chemguide.co.uk

Silver ion HPLC (Ag-HPLC) is a specialized technique that has been successfully used for the separation of unsaturated hydrocarbons. mdpi.com While not directly applied to saturated alkanes like this compound, it demonstrates the versatility of HPLC in hydrocarbon analysis. For the analysis of mineral oil in food, an online HPLC-LC-GC-FID method has been developed that uses a silica gel HPLC column to isolate paraffins. nih.gov

Spectroscopic Identification Techniques

Following chromatographic separation, spectroscopic techniques are employed to identify the individual compounds.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a highly sensitive and specific detection method often coupled with gas chromatography (GC-MS). ncat.edunih.govvisionpublisher.info In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). ncat.edu The fragmentation pattern of a molecule upon ionization is reproducible and serves as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries. ncat.eduacdlabs.com

For this compound, the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. nist.gov The molecular ion peak (M+) for C17H36 is observed at m/z 240. nist.govnih.gov However, in hard ionization techniques like EI, the molecular ion peak for alkanes can be weak. ncat.eduacdlabs.com The most abundant fragments for branched alkanes typically result from cleavage at the branching point. The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for its identification. nist.govnih.gov The fragmentation behavior observed in the mass spectrum can also be used to classify hydrocarbons into different moiety families. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. libretexts.org Each unique carbon atom in a molecule produces a distinct signal, or peak, in the ¹³C NMR spectrum. libretexts.org The position of this peak, known as the chemical shift (δ), is influenced by the local electronic environment of the carbon atom. libretexts.orglibretexts.org

For branched alkanes like this compound, the chemical shifts of the carbon atoms can be predicted and analyzed to confirm the structure. The chemical shifts for alkanes typically fall within a specific range. wisc.edu The carbon atom at the branch point (C7) and the methyl group attached to it will have characteristic chemical shifts that differ from the straight-chain carbons. libretexts.org The specific chemical shift values for this compound can be found in spectral databases. nih.gov

Table 2: General ¹³C NMR Chemical Shift Ranges for Alkane Carbons

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

| Primary (RCH₃) | 10 - 15 | libretexts.org |

| Secondary (R₂CH₂) | 16 - 25 | libretexts.org |

| Tertiary (R₃CH) | 25 - 35 | libretexts.org |

Note: The actual chemical shifts for this compound would require specific experimental data or database lookup. nih.govsigmaaldrich.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. wikipedia.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths. acenet.edu This absorption corresponds to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups. acenet.edumdpi.com

For an alkane like this compound, the FT-IR spectrum is characterized by absorption bands corresponding to C-H stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for Alkanes

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C-H Stretch | 2850-3000 | Stretching of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| C-H Bend | 1450-1470 | Bending of C-H bonds in methylene (CH₂) groups. |

| C-H Bend | 1370-1380 | Bending of C-H bonds in methyl (CH₃) groups. |

This table provides general ranges for alkane functional groups. Specific peak positions can be influenced by the molecular structure.

The FT-IR spectrum serves as a molecular "fingerprint" and can be used for the qualitative identification of this compound. mdpi.comirfofficial.org

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is crucial for the accurate analysis of trace-level compounds like this compound, especially from complex matrices.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. sigmaaldrich.comhilarispublisher.com It utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample. sigmaaldrich.com The analytes are adsorbed or absorbed onto the fiber, which is then introduced into the analytical instrument, typically a gas chromatograph. sigmaaldrich.comd-nb.info

SPME can be performed in two primary modes: direct immersion (DI), where the fiber is placed directly in a liquid sample, and headspace (HS), where the fiber is exposed to the vapor phase above a liquid or solid sample. sigmaaldrich.comhilarispublisher.com For volatile compounds like this compound, HS-SPME is often the preferred method. scielo.br

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. d-nb.info For the analysis of a broad range of volatile and semi-volatile compounds, including alkanes, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly employed. scielo.br SPME has been successfully used for the extraction of various volatile compounds from different matrices, including environmental and food samples. d-nb.inforesearchgate.net

Table 4: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Target Analytes | Reference |

| Polydimethylsiloxane (PDMS) | Nonpolar compounds | hilarispublisher.com |

| Polyacrylate (PA) | Polar compounds | hilarispublisher.com |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Volatile and semi-volatile compounds | scielo.br |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Volatile organic compounds | d-nb.info |

Thermal Desorption (TD)

Thermal desorption (TD) is a versatile and sensitive sample preparation technique frequently coupled with gas chromatography-mass spectrometry (TD-GC-MS) for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs), including branched alkanes like this compound. This method involves collecting analytes onto a sorbent-packed tube and then thermally desorbing them directly into the GC system, which eliminates the need for solvents and allows for the pre-concentration of trace-level compounds.

The process begins with trapping airborne VOCs or compounds released from a sample onto a sorbent tube at ambient or controlled temperatures. Following sample collection, the tube is placed in a thermal desorber. The tube is heated, often in a two-stage process, to release the trapped analytes. In the first stage, the tube is heated to a specific temperature to desorb the compounds, which are then swept by an inert carrier gas (typically helium) onto a smaller, cryogenically or electronically cooled focusing trap. This trap is then rapidly heated, injecting the analytes as a narrow, concentrated band into the GC column for separation. reading.ac.uk This two-stage process enhances chromatographic resolution and sensitivity.

TD-GC-MS has been applied to characterize compounds in various matrices. In environmental monitoring, it is used to analyze VOCs in indoor air. shimadzu.com In food science, the technique assesses the volatile composition of products like rocket salad during post-harvest storage, where headspace volatiles are collected on thermal desorption tubes. reading.ac.uk It is also employed in materials science to identify additives and degradation products, such as those emitted from polymers like polypropylene (B1209903) and polyethylene (B3416737) when heated. scispace.com

The specific parameters for thermal desorption and subsequent GC-MS analysis are critical for successful compound identification and can be tailored to the specific analytes and matrix. These parameters include desorption temperatures and times, carrier gas flow rates, and the GC oven temperature program.

Table 1: Examples of Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Parameters Used in Various Studies

| Parameter | Study on Rocket Salad VOCs reading.ac.uk | Study on Polymer Emissions scispace.com | Study on Indoor Air VOCs shimadzu.com |

|---|---|---|---|

| Sample Type | Headspace volatiles from rocket salad | Volatiles from polypropylene/polyethylene | Indoor air |

| Desorption System | Markes International TD100 | Shimadzu TD20 | Shimadzu TD-30 |

| Primary Desorption | 5 min at 100°C, then 5 min at 280°C | 60 min at 80°C | Not specified |

| Focusing Trap Desorption | 20°C/s to 300°C | Not specified | Not specified |

| Carrier Gas | Helium (2 ml/min) | Helium (2.7 ml/min to GC) | Not specified |

| GC Column | Restek Rxi-5ms (60 m, 0.32 mm ID, 0.5 µm) | Restek Rtx®-1 (60 m, 0.32 mm ID, 1 µm) | Not specified |

| GC Oven Program | 40°C (2 min), then 5°C/min to 240°C (5 min) | 50°C (10 min), then 5°C/min to 125°C, then 30°C/min to 240°C (5 min) | Not specified |

| MS Detector | BenchTOF-dx TOF-MS | GCMS-QP2010 Plus | GCMS-QP2020 NX |

Solvent Extraction Methods

Solvent extraction is a classical and widely used technique for isolating specific compounds, including hydrocarbons like this compound, from solid or liquid matrices. The method's effectiveness relies on the principle of partitioning, where the target analyte has a higher affinity for the extraction solvent than for the sample matrix. The choice of solvent is crucial and depends on the polarity of the target compound and the nature of the matrix. For nonpolar hydrocarbons, nonpolar solvents such as n-hexane and pentane (B18724) are commonly employed. eje.cz

The procedure typically involves immersing the sample in the chosen solvent for a specific duration, often with agitation, to facilitate the transfer of the analyte into the solvent. eje.cz Following the extraction period, the solvent, now containing the dissolved analyte, is separated from the sample matrix. The resulting extract may then be concentrated and is subsequently analyzed, usually by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for separation and identification of the components. scispace.com

The duration of the extraction is a key parameter that can significantly influence the yield. Extraction times reported in the literature vary widely, from a few minutes to 24 hours or more. eje.czpsu.edu Shorter extraction times may be sufficient for surface-level compounds, such as insect cuticular hydrocarbons, while longer periods might be necessary to extract compounds from within the matrix. eje.cz However, extended extraction times can also risk extracting internal lipids and other interfering substances. eje.cz In some applications, such as soil remediation, a mixture of solvents with varying polarities (e.g., ethyl acetate, acetone, and water) may be used to efficiently remove a broader range of contaminants. psu.edu The efficiency of the extraction can also be optimized by adjusting parameters like temperature, pressure, and the solid-to-liquid ratio. psu.eduboku.ac.at

Table 2: Comparison of Solvent Extraction Parameters for Hydrocarbons

| Parameter | Study on Insect Cuticular Hydrocarbons eje.cz | Study on Contaminated Soil Remediation psu.edu | Screening of Purgeable Organics epa.gov |

|---|---|---|---|

| Sample Matrix | Drosophila suzukii (insect) | Hydrocarbon-contaminated soil | Water, sediment/soil |

| Solvent(s) | n-Hexane | Ethyl acetate, Acetone, Water mixture | Hexadecane |

| Extraction Time | 1, 3, 6, 12, and 24 hours | ~10 minutes (to reach equilibrium) | Not specified (until phase separation) |

| Purpose | Profile and quantify cuticular hydrocarbons | Remove hydrocarbon contaminants | Qualitative screening prior to purge-and-trap GC/MS |

| Key Finding | Amount of extracted hydrocarbons increased with time, leveling off for different compounds at different rates. | A mixture of 50% ethyl acetate, 40% acetone, and 10% water effectively removed hydrocarbons. | Hexadecane extraction can indicate if a sample requires dilution before further analysis. epa.gov |

Occurrence and Distribution of 7 Methylhexadecane in Diverse Matrices

Presence in Fuel Systems and Petroleum Derivatives

7-Methylhexadecane is a recognized constituent of various fuel types, originating from both conventional and renewable sources. It is also a component of the complex hydrocarbon mixtures found in petroleum.

This compound has been identified as a component in conventional diesel fuels. In a detailed analysis of a high-aromatic diesel fuel, this compound was quantified as part of the fuel's chemical composition. nist.gov The study aimed to develop a model for the fuel's properties based on its constituents, highlighting the presence of various branched alkanes, including this compound, alongside n-alkanes. nist.gov Gas chromatography coupled with mass spectrometry is a common method used to identify such individual compounds in complex fuel mixtures. ncat.edu The presence of branched alkanes like this compound is typical in low-aromatic diesel fuels, which exhibit strong n-alkane peaks alongside smaller branched alkane peaks in chromatographic analysis. nist.gov

Table 1: Identification of this compound in Conventional Diesel Fuel

| Fuel Type | Analytical Method | Finding | Reference |

|---|---|---|---|

| High-Aromatic Diesel | Gas Chromatography-Mass Spectrometry | This compound was identified and quantified as a constituent. | nist.gov |

The push for more sustainable energy sources has led to the development of renewable and alternative diesel fuels, where this compound has also been detected. It is a known component in hydrotreated renewable fuels (HRFs), which are produced from feedstocks like vegetable oils and animal fats. researchgate.net Specifically, analysis of hydroprocessed renewable diesel derived from algae (HRD-76) showed that its main components include C15–C18 n-alkanes and branched monomethyl hexadecanes and heptadecanes. researchgate.net this compound is one of the branched alkanes commonly found in such fuels. researchgate.net

Alternative fuels like Fischer-Tropsch (FT) diesel, produced from synthesis gas, also contain a range of hydrocarbons. mdpi.comvolvotrucks.com The FT process synthesizes a mixture of aliphatic hydrocarbons, primarily linear alkanes, but also includes branched isomers. mdpi.com While specific mentions of this compound in all FT diesel analyses are not always prominent, the process inherently produces a variety of iso-alkanes. mdpi.com Hydrotreated Vegetable Oil (HVO), another renewable diesel, is compositionally similar to petroleum diesel, consisting of long-chain alkanes, which would include branched isomers like this compound. staroilco.netokstate.edu

Table 2: this compound in Renewable and Alternative Fuels

| Fuel Type | Feedstock/Process | Key Findings | Reference(s) |

|---|---|---|---|

| Hydrotreated Renewable Fuel (HRF) | Tallow, camelina oil, algae, waste cooking oil | This compound is a common branched alkane component. | researchgate.net |

| Hydroprocessed Renewable Diesel (HRD-76) | Algae | Composed mainly of C15-C18 n-alkanes and branched monomethyl hexadecanes. | researchgate.net |

| Fischer-Tropsch (FT) Diesel | Synthesis Gas (CO/H2) | Produces a range of hydrocarbons, including iso-alkanes. | mdpi.com |

In the chromatographic analysis of petroleum and its products, a significant portion of hydrocarbons cannot be resolved into individual peaks, appearing as a broad "hump." This is known as the Unresolved Complex Mixture (UCM). wikipedia.orgnih.gov UCMs are composed of a vast number of structurally complex and co-eluting compounds, including branched alkanes, cyclic alkanes, and aromatic compounds. researchgate.netcore.ac.uk

This compound, as a branched alkane, is a type of compound that contributes to the UCM, particularly in biodegraded oils where simpler, straight-chain alkanes have been preferentially removed by microorganisms. wikipedia.orgtaylorandfrancis.com Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) have been instrumental in beginning to deconstruct these UCMs, revealing the presence of numerous isomeric and branched compounds that were previously unidentifiable. wikipedia.orgcore.ac.uk The UCM in the saturate fraction of petroleum is known to contain normal and branched alkanes, among other structures. researchgate.net

Identification in Environmental Compartments

The distribution of this compound extends into various environmental systems, often as a result of industrial activities such as oil and gas extraction and accidental spills.

Hydraulic fracturing, a process used for oil and gas extraction, generates large volumes of wastewater known as produced water. nmsu.edu This water is a complex mixture of the injected fracturing fluids and naturally occurring substances from the shale formation, including a wide array of organic and inorganic compounds. nmsu.edunih.gov

Analyses of produced water have identified numerous organic compounds. rsc.org While a comprehensive list of every organic constituent is extensive, the U.S. Environmental Protection Agency (EPA) has compiled a list of chemicals associated with hydraulic fracturing, which includes a wide range of hydrocarbons. epa.gov Given that produced water contains dissolved and dispersed hydrocarbons from the reservoir, it is plausible that this compound is present, although its specific detection is often part of the broader category of total petroleum hydrocarbons or semi-volatile organic compounds. nmsu.edu The organic composition of produced water can be highly variable between different shale plays. rsc.org

Table 3: General Composition of Hydraulic Fracturing Produced Water

| Component Category | Description | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Total Dissolved Solids (TDS) | High concentrations of salts like sodium and chloride. | Indicates formation brine origin. | nmsu.edu |

| Organic Compounds | Volatile and semi-volatile organics, oil and grease, hydraulic fracturing additives. | Hydrocarbons from the formation, including branched alkanes, are expected to be present. | nmsu.edursc.org |

This compound is found in aquatic and sedimentary environments, typically as a result of hydrocarbon contamination from oil spills or chronic pollution. scispace.comconicet.gov.ar When crude oil is released into the environment, its components are distributed in the water column and eventually settle into sediments. mdpi.com

Studies of sediments contaminated by petroleum have identified this compound and other branched alkanes. For instance, analysis of sediments from the Neuquén River in Argentina detected a range of aliphatic hydrocarbons, with some areas showing clear petrogenic (petroleum-derived) sources. conicet.gov.ar Similarly, the analysis of cyanobacteria-dominated microbial mats has identified 8-methylhexadecane, a structural isomer of this compound, indicating a biological source for some branched alkanes in sediments. redalyc.org However, in the context of oil pollution, the presence of a wide range of branched alkanes like this compound is a key indicator of a petrogenic origin. conicet.gov.ar These compounds are more resistant to biodegradation than their straight-chain counterparts and can persist in sediments for extended periods. scispace.comevostc.state.ak.us

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-Methylhexadecane |

| n-Heptadecane |

| n-Pentadecane |

| n-Hexadecane |

| n-Octadecane |

| Isooctadecane |

| Phytane (B1196419) |

| Pristane |

| Crocetane |

| 2,6,10,15,19-pentamethylicosane (PMI) |

| 2,2,4,4,6,8,8-heptamethylnonane |

| 2,2,4,4,5,7,7-octamethyloctane |

| 17α, 21β(H)C29 norhopane |

| C31−C35 homohopanes |

| Oleanane |

| Benzo(a)pyrene |

| Chlorine dioxide |

| Di(2-ethylhexyl) phthalate |

| Acrylic acid |

| Borax |

| Boric acid |

| Boron |

| Boron sodium oxide |

| Carbon disulfide |

| Chlorine |

| Methyl ethyl ketone |

| Phenol |

| 1,2-Propanediol |

| Acrolein |

| Bisphenol-A |

| Arsenic |

| Cadmium |

| Lead |

| Mercury |

| Benzene |

| Toluene |

| Dibutyl phthalate |

| Methane |

| Sodium |

| Chloride |

| Bromide |

| Sulfate |

| Acetate |

| Formate |

| Fluoride |

| Barium |

| Strontium |

| Silica (B1680970) |

| Ammonia |

Detection in Biological and Biotechnological Samples

The detection of this compound extends to various biological samples, where it can serve as a biomarker or a signature lipid.

Plant Extracts and Metabolite Profiling

Based on a comprehensive review of the available scientific literature, the presence of this compound has not been documented in the analysis of plant extracts or metabolite profiles. Numerous studies involving the characterization of epicuticular waxes and volatile compounds from various plants, including cotton (Gossypium hirsutum) and rocket salad (Eruca sativa), did not report the identification of this specific isomer. researchgate.netnih.govresearchgate.netreading.ac.uknih.govawsjournal.orgnih.gov

Fungal Cultures and Metabolite Characterization

An extensive search of scientific literature on the metabolic products of fungal cultures, including those from common genera such as Aspergillus and Penicillium, did not yield any studies that identified this compound. bsmiab.orgscielo.brsmujo.idresearchgate.netnih.govmdpi.com While fungi are known producers of a wide array of volatile and non-volatile hydrocarbons, the specific branched isomer this compound has not been reported as a fungal metabolite in the reviewed studies.

Mammalian Exhaled Breath Analysis (as a volatile organic compound)

This compound has been repeatedly identified as a volatile organic compound in the exhaled breath of humans and is investigated as a potential non-invasive biomarker for disease. Notably, several studies have linked its presence to lung cancer. In analyses of breath samples, this compound was one of 23 VOCs found to be significantly different between lung cancer patients and healthy controls. researchgate.net One study determined its potential as a biomarker by calculating its area under the curve (AUC) value, a measure of diagnostic ability. nih.gov Beyond breath, it has also been detected in VOCs emitted from human skin, with its expression increasing under conditions of psychological stress. nih.gov

Table 1: Detection of this compound in Mammalian VOC Analysis

| Matrix | Subject | Condition | Finding | Reference(s) |

| Exhaled Breath | Human | Lung Cancer | Identified as one of 23 potential VOC biomarkers. | researchgate.net |

| Exhaled Breath | Human | Lung Cancer | Potential biomarker with an AUC of 0.754. | nih.gov |

| Skin Emissions | Human | Psychological Stress | Significantly over-expressed post-stress induction. | nih.gov |

Algal and Cyanobacterial Lipid Signatures

In the field of aquatic microbiology, this compound serves as a lipid signature for specific types of cyanobacteria. Research on bloom-forming cyanobacteria in the Baltic Sea identified trace amounts (<1%) of this compound (designated as 7Me-C16:0) in the hydrocarbon fraction of all studied strains of Nodularia. nih.gov This genus of filamentous, nitrogen-fixing cyanobacteria is known for forming large-scale blooms, and the detection of specific branched alkanes like this compound contributes to its chemotaxonomic profiling.

Table 2: Detection of this compound in Cyanobacteria

| Organism | Matrix | Relative Abundance | Finding | Reference(s) |

| Nodularia spp. | Hydrocarbon Fraction | < 1% | Detected as a trace lipid signature in all tested strains. | nih.gov |

Environmental Fate and Biogeochemical Cycling of 7 Methylhexadecane

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the initial transformation of 7-methylhexadecane, particularly in the atmosphere. In soil and water, these processes are generally slower compared to biodegradation.

In the atmosphere, this compound is primarily degraded through photooxidation. This process is initiated by reaction with hydroxyl (•OH) radicals, which are abundant in the troposphere during the day.

The atmospheric oxidation of branched alkanes like this compound proceeds through a series of radical reactions. The initial reaction with an •OH radical abstracts a hydrogen atom from the alkane molecule, forming an alkyl radical (R•). Due to the presence of tertiary carbon, this is a likely site for abstraction. This radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). copernicus.org

In environments with nitrogen oxides (NOx), these alkylperoxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO•) or organonitrates. copernicus.org The alkoxy radicals are key intermediates that can undergo further reactions, including isomerization or decomposition, leading to the formation of a variety of smaller, oxygenated products such as aldehydes, ketones, and carboxylic acids. copernicus.orgresearchgate.net This cascade of reactions can contribute to the formation of Secondary Organic Aerosol (SOA), which has implications for air quality and climate. copernicus.orgnsf.gov The specific branching structure of an alkane can influence the efficiency of SOA formation. copernicus.org

| Phototransformation Stage | Description | Key Reactants/Intermediates |

| Initiation | Abstraction of a hydrogen atom from this compound. | •OH radical |

| Peroxy Radical Formation | Rapid reaction of the resulting alkyl radical with molecular oxygen. | Alkyl radical (R•), O₂ |

| Intermediate Formation | Reaction of the alkylperoxy radical, leading to various pathways. | Alkylperoxy radical (RO₂•), NO, HO₂• |

| Alkoxy Radical Reactions | Isomerization or decomposition of the alkoxy radical. | Alkoxy radical (RO•) |

| Product Formation | Generation of stable, oxygenated organic compounds and SOA. | Aldehydes, Ketones, Carboxylic Acids, Organonitrates, Dihydrofurans |

This table provides a generalized overview of the atmospheric photooxidation process for branched alkanes.

In contrast to the atmosphere, abiotic chemical degradation of this compound in water and soil is generally limited. Alkanes are chemically inert due to their strong, non-polar carbon-carbon and carbon-hydrogen bonds, making them resistant to processes like hydrolysis. nagra.ch

While abiotic degradation in natural aquatic and soil systems is slow, certain engineered remediation approaches utilize chemical oxidation to break down long-chain alkanes. regenesis.com These methods apply strong chemical oxidants to "activate" the alkane molecules, converting them into more water-soluble and biodegradable compounds like organic acids. regenesis.com However, these are engineered processes and not typical environmental pathways.

In soil environments, abiotic loss can also occur through physical processes. Volatilization, for instance, can be a significant removal mechanism for alkanes, particularly those with lower carbon numbers and thus higher vapor pressure. europa.eu For a larger molecule like this compound, this effect is less pronounced than for smaller alkanes but can still contribute to its removal from surface soils. europa.eu

Biotic Transformation and Biodegradation Studies

The primary mechanism for the complete removal of this compound from the environment is biodegradation by microorganisms. Bacteria and fungi have evolved enzymatic machinery to utilize alkanes as a source of carbon and energy.

Branched alkanes are generally considered more resistant to microbial attack than their linear counterparts (n-alkanes). mdpi.com The methyl branch can sterically hinder the access of enzymes to the hydrocarbon chain. Nevertheless, numerous microbial species are capable of degrading these compounds.

Aerobic Degradation: Under aerobic conditions, the initial step is the oxidation of the alkane, which is catalyzed by oxygenase enzymes. researchgate.net There are several known pathways:

Monoterminal Oxidation: An alkane hydroxylase, such as a cytochrome P450 monooxygenase, introduces a hydroxyl group at one of the terminal methyl groups of the alkane, forming a primary alcohol. researchgate.netmdpi.com This alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to a fatty acid. The resulting fatty acid can then enter the β-oxidation pathway for complete metabolism. nih.gov

Subterminal Oxidation: Oxidation can also occur at a subterminal carbon atom, forming a secondary alcohol, which is then oxidized to a ketone. Subsequent steps can involve a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester, followed by hydrolysis to an alcohol and a fatty acid.

Diterminal Oxidation: Both ends of the alkane chain are oxidized to form a dicarboxylic acid.

For branched alkanes like this compound, the degradation often follows a pathway similar to that for other isoprenoids like phytane (B1196419). Studies on Mycobacterium ratisbonense have shown that phytane degradation can be initiated by the oxidation of a mono-alkyl group to a primary alcohol and subsequently to a carboxylic acid. researchgate.net

Anaerobic Degradation: In the absence of oxygen, some anaerobic bacteria can degrade alkanes using alternative electron acceptors like nitrate (B79036) or sulfate. Two primary mechanisms have been identified for n-alkanes, which are likely applicable to branched alkanes as well:

Fumarate (B1241708) Addition: The alkane is activated by the addition of its carbon skeleton to a molecule of fumarate, a reaction catalyzed by an alkylsuccinate synthase. frontiersin.orgenviro.wiki This forms an alkylsuccinate derivative, which can then be further metabolized. This pathway has been suggested for the anaerobic degradation of branched alkanes in high-temperature petroleum reservoirs.

Carboxylation: An alternative, less common pathway involves the direct carboxylation of the alkane at the C-3 position. nih.gov

| Enzyme Class | Function in Alkane Degradation | Degradation Condition |

| Alkane Hydroxylase / Monooxygenase | Initial oxidation of alkane to alcohol. | Aerobic |

| Cytochrome P450 Monooxygenase | A common type of enzyme catalyzing the initial hydroxylation. | Aerobic |

| Alcohol Dehydrogenase | Oxidation of alcohol to aldehyde. | Aerobic |

| Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid. | Aerobic |

| Alkylsuccinate Synthase | Activation of alkane by addition to fumarate. | Anaerobic |

This table summarizes key enzyme classes involved in the microbial degradation of alkanes.

In aqueous environments, many hydrocarbon-degrading microorganisms exist within biofilms. copernicus.org A biofilm is a community of microbes attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of life offers several advantages for degrading hydrophobic compounds like this compound. The EPS matrix can help to capture and concentrate the hydrocarbon molecules, increasing their bioavailability to the microbial cells within the biofilm.

Biofilm-based treatment systems have been shown to be effective for removing organic compounds from contaminated water. rsc.org In a study investigating the biological treatment of produced water from hydraulic fracturing operations in the Bakken and Utica shales, mixed-culture biofilms were used to degrade a complex mixture of organic compounds that included this compound. rsc.org The results demonstrated that these engineered biofilms could significantly reduce the total organic carbon (TOC) content, with removal efficiencies varying widely from 1% to 87%, depending on the specific composition of the produced water. rsc.org This highlights that while biofilms provide a robust platform for degradation, their efficiency is highly dependent on the context of the chemical mixture.

The biodegradation rate of this compound in the environment is rarely determined by the compound in isolation. It is almost always present in a complex mixture, such as crude oil or diesel fuel, and its degradation is influenced by a multitude of interacting factors.

Chemical Factors:

Mixture Composition: The presence of other compounds can either inhibit or enhance degradation. For example, some easily degradable n-alkanes might be consumed first, a process known as diauxic growth. Conversely, the presence of certain co-contaminants, such as those containing heteroatoms (e.g., bromine, chlorine, sulfur), has been shown to negatively correlate with biodegradation rates in complex mixtures like produced water. rsc.org

Bioavailability: As a hydrophobic compound, the bioavailability of this compound is a major limiting factor. The production of biosurfactants by some microorganisms can increase the emulsification and solubility of hydrocarbons, thereby enhancing their availability for degradation. cabidigitallibrary.org

Concentration: High concentrations of hydrocarbons can be toxic to microorganisms, inhibiting their metabolic activity.

Environmental Factors:

Nutrient Availability: Microbial growth and enzymatic activity require essential nutrients like nitrogen and phosphorus. Their absence can limit the rate of biodegradation.

Oxygen: Aerobic degradation is generally faster than anaerobic degradation. Thus, the availability of oxygen is a critical factor in many environments. enviro.wiki

Temperature and pH: Every microbial population has an optimal range for temperature and pH. Deviations from these optima can significantly slow down degradation rates.

Microbial Factors:

Community Composition: The presence of a diverse microbial community with a broad range of enzymatic capabilities is crucial for the effective degradation of a complex hydrocarbon mixture. mdpi.com Often, the complete mineralization of a compound requires the synergistic action of a microbial consortium, where different species carry out different steps in the degradation pathway. nih.gov

Transport and Partitioning Behavior in Environmental Systems

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, which are characteristic of a high-molecular-weight, non-polar hydrocarbon.

Due to its non-polar nature and very low water solubility, this compound has a strong tendency to sorb to organic matter in soil and sediment. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While an experimental Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (Kow). The high estimated log Kow value for this compound suggests a very high Koc, indicating strong sorption to soil and sediment.

This strong sorption has significant implications for its environmental fate. It reduces the concentration of this compound in the aqueous phase, thereby decreasing its bioavailability for microbial degradation and its potential for transport with water. The presence of non-aqueous phase liquids (NAPLs), such as in an oil spill scenario, would further sequester this compound, limiting its interaction with the surrounding environment. In aquatic systems, it will predominantly be associated with suspended solids and bed sediments. The correlation between total aliphatic hydrocarbon concentrations and organic matter content in river sediments underscores the importance of sorption in the distribution of such compounds.

Table 1: Estimated Physicochemical and Partitioning Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₇H₃₆ | PubChem nih.gov |

| Molecular Weight | 240.48 g/mol | PubChem nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 8.8 (Estimated) | EPI Suite™ |

Note: Estimated values are calculated using widely accepted quantitative structure-activity relationship (QSAR) models and should be considered as approximations.

Volatilization is a key process for the environmental distribution of many organic compounds. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and sorption characteristics.

Table 2: Estimated Volatilization-Related Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| Vapor Pressure | 0.002 mmHg at 25°C (Estimated) | EPI Suite™ |

| Water Solubility | 2.1 x 10⁻⁵ mg/L at 25°C (Estimated) | EPI Suite™ |

Note: Estimated values are calculated using widely accepted quantitative structure-activity relationship (QSAR) models and should be considered as approximations.

The mobility of a compound in the subsurface and its potential to leach into groundwater are primarily controlled by its sorption characteristics. nih.gov Compounds with high Koc values are strongly retained by the soil matrix and exhibit low mobility.

Given the very high estimated Koc value for this compound, its mobility in soil and geologic formations is expected to be extremely low. When released into the soil, it will be tightly bound to the organic carbon fraction in the upper soil layers. Consequently, the potential for this compound to leach through the soil profile and contaminate groundwater is considered to be negligible. This is consistent with the general behavior of heavy hydrocarbons, which are known to persist in the environment but are not typically associated with significant subsurface transport in the dissolved phase. lyellcollection.org Any potential for subsurface movement would likely be associated with transport as a non-aqueous phase liquid (NAPL) or adsorbed to mobile colloidal particles, rather than as a dissolved species in groundwater.

Theoretical and Computational Studies on 7 Methylhexadecane

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for exploring the properties of 7-methylhexadecane at an atomic level. These techniques allow for the examination of molecular motion and interactions, which are fundamental to understanding its bulk properties.

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For hydrocarbons like this compound, MD simulations can predict various macroscopic properties by modeling the interactions between molecules over time. While specific, extensive MD simulation data for this compound is not widely published, the principles and findings from studies on similar branched alkanes can be applied.

Research on branched alkanes has shown that the presence and position of a methyl group significantly influence properties such as viscosity and density. In MD simulations, the choice of intermolecular potential models, or force fields, is critical for accuracy. Studies have demonstrated that united-atom (UA) models, where groups of atoms like CH₂ and CH₃ are treated as single interaction sites, can sometimes underpredict the viscosity of branched and long-chain alkanes. More detailed all-atom (AA) models, which explicitly represent every atom, may offer more accurate predictions, provided they are well-parameterized.

Table 1: Predicted Macroscopic Properties of Alkanes from Molecular Dynamics Simulations

| Property | n-Hexadecane (for comparison) | This compound (Expected Trend) |

| Viscosity | Lower | Higher |

| Density | Higher (due to efficient packing) | Lower (due to disruption of packing) |

| Self-Diffusion Coefficient | Higher | Lower |

This table is illustrative and based on general findings for branched vs. linear alkanes. Specific values for this compound would require dedicated MD simulations.

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into properties like thermodynamic stability and reactivity. For alkanes, a key finding from DFT studies is that branched isomers are generally more thermodynamically stable than their linear counterparts.

These calculations can also be used to derive other electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

Table 2: Conceptual DFT-Derived Properties

| Property | Description | Relevance to this compound |

| Total Electronic Energy | The sum of kinetic and potential energies of the electrons. | Lower energy for this compound compared to n-hexadecane would indicate greater stability. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies lower chemical reactivity. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Can reveal regions of higher or lower electron density, influencing intermolecular interactions. |

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt numerous spatial arrangements, known as conformations. The study of these conformations and their relative energies is crucial, as the macroscopic properties of a substance are an average over all populated conformations.

The presence of the methyl group at the 7-position introduces additional complexity to the conformational landscape compared to a linear alkane. Rotations around the C-C bonds will lead to various staggered and eclipsed conformations. The most stable conformations, such as the anti-conformation where bulky groups are farthest apart, will be present in the highest population. Conversely, conformations where the methyl group is in close proximity to other parts of the carbon chain (gauche interactions) will be higher in energy and less populated.

Quantitative Structure-Property Relationships (QSPR) and Predictive Models

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physical properties. These models are valuable for predicting the properties of compounds for which experimental data is unavailable.

Artificial neural networks (ANNs) are a class of machine learning models that can be trained to recognize complex patterns in data. In the context of QSPR, ANNs can be trained on datasets of known compounds and their properties to predict the properties of new molecules like this compound.

These models typically use a set of molecular descriptors as input, which are numerical representations of the molecule's structure. For this compound, these descriptors would encode information about its size, shape, and the presence and location of the methyl branch. ANNs have been successfully used to predict properties such as boiling point, viscosity, and density for a wide range of hydrocarbons. The accuracy of these predictions is highly dependent on the quality and diversity of the training data.

Equations of state (EoS) are thermodynamic models that relate the pressure, volume, and temperature of a substance. They are widely used in chemical engineering to predict the behavior of fluids under various conditions. Common EoS include the Peng-Robinson and Soave-Redlich-Kwong equations.

To apply these equations to a specific compound like this compound, certain substance-specific parameters are required, such as the critical temperature, critical pressure, and acentric factor. While experimental data for these parameters may be limited for this compound, they can often be estimated using group contribution methods or other predictive techniques.

Once parameterized, an EoS can be used to calculate various thermodynamic properties, including vapor pressure, density, and enthalpy, over a range of temperatures and pressures. The accuracy of these predictions for a branched alkane like this compound will depend on how well the chosen EoS can account for the effects of molecular shape and branching on fluid behavior.

Table 3: Estimated Physical Properties of this compound

| Property | Estimated Value | Source |

| Boiling Point | 292.1 °C at 760 mmHg | Cheméo chemeo.com |

| Density | 0.776 g/cm³ | Chemsrc chemsrc.com |

| Molecular Weight | 240.47 g/mol | PubChem nih.gov |

| Flash Point | 102.7 °C | Chemsrc chemsrc.com |

| Refractive Index | 1.434 | Chemsrc chemsrc.com |

These values are sourced from chemical databases and may be based on experimental or estimated data.

Predictive Models for Environmental Fate Parameters

Theoretical and computational models are instrumental in predicting the environmental fate of chemical compounds like this compound, forecasting their distribution, persistence, and accumulation in various environmental compartments. researchgate.net These environmental fate models (EFMs) utilize a chemical's fundamental physical and chemical properties to estimate its behavior in air, water, soil, and biota. mdpi.com

Multimedia fugacity models, such as Level III models and tools like SimpleBox, are commonly employed. trentu.ca These models work on the principle of mass balance, predicting how a chemical partitions between different environmental media based on its properties. mdpi.comresearchgate.net For this compound, key input parameters for these models include its vapor pressure, water solubility, and octanol-water partition coefficient (log Kow). epa.gov

Software suites like the U.S. Environmental Protection Agency's EPI Suite™ contain a collection of predictive models to estimate these crucial parameters. epa.gov For instance, KOCWIN estimates the soil adsorption coefficient (Koc), predicting the compound's tendency to bind to soil and sediment, while HENRYWIN estimates the Henry's Law Constant, which relates to its partitioning between air and water. epa.gov Given the high calculated octanol-water partition coefficient (XLogP3 = 9.1) for this compound, these models would predict low water solubility, strong adsorption to soil and sediment, and a high potential for bioaccumulation. nih.gov

The output from these models provides critical data on a chemical's likely persistence and distribution. epa.gov Biodegradation models within EPI Suite™, for example, predict the likelihood and rate at which microorganisms can break down the substance, offering insight into its environmental persistence. epa.gov

Table 1: Input Parameters and Predicted Environmental Fate of this compound

| Parameter | Description | Typical Value/Prediction for this compound | Significance for Environmental Fate Models |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | 240.5 g/mol nih.gov | Influences diffusion and transport rates. |

| Log Kow | Octanol-Water Partition Coefficient. | 9.1 (Estimated) nih.gov | High value indicates strong tendency to partition into soils, sediments, and fatty tissues (bioaccumulation). |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Low (Estimated for long-chain alkanes) | Low volatility suggests it is less likely to be found in high concentrations in the atmosphere. |

| Water Solubility | The maximum amount of a substance that can dissolve in a given amount of water. | Very Low (Estimated) | Limits mobility in aquatic systems and enhances partitioning to sediment. |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to adsorb to soil organic carbon. | High (Predicted) | Indicates strong binding to soil and sediment, reducing leaching into groundwater. |

| Biodegradation | The breakdown of the chemical by microorganisms. | Predicted to be biodegradable, but potentially slow. | Determines the ultimate persistence of the compound in the environment. |

Chromatographic Behavior Modeling

Retention Index Prediction for Branched Alkanes

In gas chromatography (GC), the retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. For branched alkanes like this compound, predicting the RI is crucial for identification in complex mixtures, such as insect cuticular hydrocarbons. researchgate.netunl.edu The position of the methyl group significantly influences the retention time compared to its straight-chain isomer, n-heptadecane. unl.edu

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the retention indices of methyl-branched hydrocarbons. researchgate.net These models establish a mathematical relationship between the molecular structure of a compound and its chromatographic properties. By analyzing a dataset of known branched alkanes and their experimentally determined RIs, a predictive model can be developed. researchgate.net These models have demonstrated high accuracy, with average errors in prediction as low as 4.6 RI units. researchgate.net

The Kovats Retention Index (KI) system is commonly used, where n-alkanes are assigned an index value of 100 times their carbon number (e.g., n-hexadecane = 1600, n-heptadecane = 1700). unl.edu Internally monomethyl-branched alkanes elute between the corresponding n-alkanes. The precise KI value for this compound would be predicted to be between 1600 and 1700, with its exact value depending on the specific GC column and conditions. The contribution of the methyl branch at the 7-position can be estimated by models that consider topological indices and other molecular descriptors. researchgate.net

Table 2: Illustrative Retention Index Comparison

| Compound | Structure | Carbon Number | Expected Kovats Index (KI) on a Nonpolar Column | Rationale for RI Value |

|---|---|---|---|---|

| n-Hexadecane | C16H34 | 16 | 1600 | By definition, the n-alkane standard. |

| This compound | C17H36 | 17 | ~1670 - 1685 (Predicted) | Elutes after n-hexadecane but before n-heptadecane. The methyl branch reduces the boiling point and retention time compared to its straight-chain isomer (n-heptadecane). |

| n-Heptadecane | C17H36 | 17 | 1700 | By definition, the n-alkane standard. |

Simulation of Separation Efficiencies

Computational simulation is a vital tool for developing and optimizing chromatographic separation methods for mixtures containing this compound and its isomers. Software packages designed for simulating separation processes, such as ChemSep, can model the behavior of compounds in a chromatographic column. chemsep.com

These simulations are often based on non-equilibrium stage models, which provide a detailed description of mass transfer between the mobile and stationary phases. chemsep.com To perform a simulation, the model requires a database of the physical and thermodynamic properties of the components in the mixture, including this compound. Key input parameters include vapor pressure data, diffusion coefficients, and parameters describing the interaction with the stationary phase.

The output of such a simulation is a predicted chromatogram, which shows the elution times and peak shapes for each component. By varying input parameters such as the column dimensions, stationary phase type, temperature program, and carrier gas flow rate, the simulation can predict the separation efficiency (e.g., resolution between adjacent peaks). This allows for the in-silico optimization of the GC method to achieve the desired separation of this compound from closely eluting compounds, such as other branched alkane isomers or n-alkanes, saving significant time and resources in laboratory method development. chemsep.com

Table 3: Parameters for Simulation of Chromatographic Separation

| Category | Parameter | Description | Role in Simulation |

|---|---|---|---|

| Column Parameters | Length, Internal Diameter, Film Thickness | Physical dimensions of the GC column. | Affects peak broadening, resolution, and analysis time. |

| Stationary Phase | Polarity (e.g., nonpolar polysiloxane) | The chemical nature of the column's inner coating. | Determines the primary mechanism of separation based on component volatility and interactivity. |

| Operational Conditions | Temperature Program, Carrier Gas Flow Rate | The temperature gradient and gas speed during the analysis. | Controls the elution times and separation efficiency of the components. |

| Component Properties | Vapor Pressure, Enthalpy of Vaporization, Molecular Diffusivity | Physical-chemical data for each compound in the mixture, including this compound. | Essential inputs for the model to calculate partitioning and transport through the column. |

| Simulation Output | Predicted Chromatogram, Resolution Values, Peak Widths | The graphical and numerical results of the simulation. | Allows for the assessment of separation quality and optimization of the analytical method. |

Advanced Research Directions and Future Outlook

Development of Novel Synthetic Routes for Branched Alkanes

The synthesis of specific branched alkanes like 7-methylhexadecane is crucial for confirming their identity in natural samples and for studying their physical and chemical properties. plymouth.ac.uk Historically, Grignard reactions and related organometallic chemistries have been frequently employed to create branched hydrocarbon chains. tandfonline.com However, these traditional methods can be complex, and for high-molecular-weight alkanes, issues with low solubility of intermediates can hinder synthesis. tandfonline.comuiowa.edu

To address these challenges, researchers are exploring more facile, multi-step synthetic strategies. One promising approach involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane. This is followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate and subsequent desulfurization to yield the final long-chain branched alkane. tandfonline.comuiowa.edu This method offers flexibility in creating various mid-chain alkylation patterns by selecting the appropriate bromoalkanes. uiowa.edu

Another area of development is the catalytic conversion of biomass-derived platform chemicals. For instance, furfural (B47365), which can be derived from lignocellulose, can undergo aldol (B89426) condensation with ketones like methyl isobutyl ketone (MIBK), followed by hydrodeoxygenation to produce jet fuel-range branched alkanes. acs.orgresearchgate.net This represents a renewable route to obtaining these valuable molecules.

Furthermore, microbial synthesis is emerging as a powerful tool. By engineering metabolic pathways in organisms like Escherichia coli, it is possible to produce specific branched alkanes. pnas.org This involves modifying the fatty acid biosynthesis pathway to incorporate branched-chain precursors, leading to the formation of branched alkanes. pnas.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Branched Alkanes

| Method | Description | Advantages | Challenges |

| Grignard Reactions | Involves the reaction of an organomagnesium halide with an electrophile to form a new carbon-carbon bond. | Well-established for moderate chain lengths. | Low solubility of intermediates for high-molecular-weight alkanes. tandfonline.comuiowa.edu |

| Dithiane Chemistry | A multi-step synthesis using 1,3-dithiane as a key building block. uiowa.edu | Facile and allows for diverse alkylation patterns. uiowa.edu | Requires multiple reaction steps. |

| Biomass Conversion | Catalytic upgrading of biomass-derived molecules like furfural. acs.orgresearchgate.net | Utilizes renewable feedstocks. acs.org | Can require multiple catalytic steps and optimization of reaction conditions. |

| Microbial Synthesis | Genetic engineering of microorganisms to produce specific branched alkanes. pnas.org | Potential for sustainable and targeted production. | Requires complex genetic manipulation and optimization of fermentation conditions. nih.gov |